N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
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Properties
Molecular Formula |
C18H15N3O3S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H15N3O3S2/c1-10-20-21-18(26-10)25-9-17(22)19-13-8-15-12(7-16(13)23-2)11-5-3-4-6-14(11)24-15/h3-8H,9H2,1-2H3,(H,19,22) |
InChI Key |
YFKKTOYHZMVGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Origin of Product |
United States |
Biological Activity
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention due to its potential biological activities. With a molecular formula of and a molecular weight of 385.46 g/mol, this compound features a complex structure that includes both dibenzo[b,d]furan and thiadiazole moieties, which are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H15N3O3S2 |
| Molecular Weight | 385.46 g/mol |
| CAS Number | Not specified |
| Synonyms | This compound |
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results.
- Antibacterial Effects : Compounds related to this compound have been tested against pathogens such as E. coli and Staphylococcus aureus, showing moderate to high inhibition rates at concentrations around 100 µg/mL .
- Antifungal Activity : Similar compounds have also exhibited antifungal properties against species like Candida albicans, indicating a broad spectrum of antimicrobial activity .
Anticancer Potential
Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation.
- Cell Proliferation Inhibition : Thiadiazole derivatives have been shown to induce apoptosis in various cancer cell lines. For example, compounds with similar structures inhibited the growth of MCF-7 breast cancer cells and HCT-116 colon cancer cells significantly .
- Mechanism of Action : The mechanism often involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways such as STAT3 and CDK9 .
Case Studies and Research Findings
Several studies have documented the biological activities of thiadiazole-containing compounds:
- Study on Antimicrobial Properties : A study published in the Egyptian Journal of Chemistry reported that certain thiadiazole derivatives showed significant antibacterial activity against Xanthomonas oryzae at concentrations comparable to commercial bactericides .
- Anticancer Activity Research : Another research article highlighted that specific derivatives exhibited potent anti-proliferative effects on cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
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